molecular formula C10H12ClIN2O2S B2879703 1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide CAS No. 477762-92-8

1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide

Cat. No.: B2879703
CAS No.: 477762-92-8
M. Wt: 386.63
InChI Key: WCSOSVVJGLUVHL-UHFFFAOYSA-N
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Description

1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methyl-4,5-dihydro-1H-imidazole in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydroiodide salt is then formed by treating the resulting compound with hydroiodic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products. The use of automated systems and stringent quality control measures ensures consistency and reliability in the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions result in various substituted imidazole derivatives .

Scientific Research Applications

1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorobenzenesulfonyl chloride
  • 4-chlorobenzenemethanesulfonyl chloride
  • 4-fluorobenzenesulfonyl chloride
  • 4-methylbenzylsulfonyl chloride

Uniqueness

1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide is unique due to the presence of both the 4-chlorobenzenesulfonyl group and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its hydroiodide salt form also enhances its solubility and stability, further contributing to its utility in research and industry .

Properties

CAS No.

477762-92-8

Molecular Formula

C10H12ClIN2O2S

Molecular Weight

386.63

IUPAC Name

1-(4-chlorophenyl)sulfonyl-2-methyl-4,5-dihydroimidazole;hydroiodide

InChI

InChI=1S/C10H11ClN2O2S.HI/c1-8-12-6-7-13(8)16(14,15)10-4-2-9(11)3-5-10;/h2-5H,6-7H2,1H3;1H

InChI Key

WCSOSVVJGLUVHL-UHFFFAOYSA-N

SMILES

CC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)Cl.I

solubility

not available

Origin of Product

United States

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